molecular formula C15H12N2O2S B14461366 2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide CAS No. 73676-86-5

2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide

Katalognummer: B14461366
CAS-Nummer: 73676-86-5
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: HDEOMXJXOCDQIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by a benzene ring fused to a thiadiazine ring, with a phenylethenyl group attached at the 3-position and a dioxide group at the 1,1-position. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Vorbereitungsmethoden

The synthesis of 2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Analyse Chemischer Reaktionen

2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The phenylethenyl group can be substituted with other functional groups using reagents like halogens or alkylating agents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. .

Wissenschaftliche Forschungsanwendungen

2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the benzothiadiazine ring .

Vergleich Mit ähnlichen Verbindungen

2H-1,2,4-Benzothiadiazine, 3-(2-phenylethenyl)-, 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:

Eigenschaften

CAS-Nummer

73676-86-5

Molekularformel

C15H12N2O2S

Molekulargewicht

284.3 g/mol

IUPAC-Name

3-(2-phenylethenyl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C15H12N2O2S/c18-20(19)14-9-5-4-8-13(14)16-15(17-20)11-10-12-6-2-1-3-7-12/h1-11H,(H,16,17)

InChI-Schlüssel

HDEOMXJXOCDQIU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=NS(=O)(=O)C3=CC=CC=C3N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.